molecular formula C7H6O7S2 B3193580 2,5-Disulphobenzaldehyde CAS No. 730912-46-6

2,5-Disulphobenzaldehyde

Cat. No.: B3193580
CAS No.: 730912-46-6
M. Wt: 266.3 g/mol
InChI Key: DILXLMRYFWFBGR-UHFFFAOYSA-N
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Description

2,5-Disulphobenzaldehyde is an organic compound with the molecular formula C7H6O7S2. It is characterized by the presence of two sulfonic acid groups and an aldehyde group attached to a benzene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Disulphobenzaldehyde can be synthesized through several methods. One common approach involves the sulfonation of benzaldehyde derivatives. The reaction typically requires the use of sulfuric acid or oleum as the sulfonating agent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of sulfonic acid groups at the 2 and 5 positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-Disulphobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: 2,5-Disulphobenzoic acid.

    Reduction: 2,5-Disulphobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,5-Disulphobenzaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Disulphobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its interactions with biological molecules.

Comparison with Similar Compounds

    2,4-Disulphobenzaldehyde: Similar structure but with sulfonic acid groups at the 2 and 4 positions.

    3,5-Disulphobenzaldehyde: Similar structure but with sulfonic acid groups at the 3 and 5 positions.

    2,5-Dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of sulfonic acid groups.

Uniqueness: 2,5-Disulphobenzaldehyde is unique due to the specific positioning of the sulfonic acid groups, which imparts distinct chemical properties and reactivity. This positioning allows for selective reactions and applications that are not possible with other isomers.

Properties

IUPAC Name

2-formylbenzene-1,4-disulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O7S2/c8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILXLMRYFWFBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C=O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51818-11-2
Record name 2-Formyl-1,4-benzenedisulfonic acid disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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